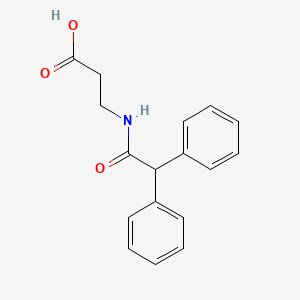

3-Diphenylacetylaminopropionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Diphenylacetylaminopropionic acid (3-DPA) is an organic compound belonging to the family of α-amino acids. It is a chiral molecule with a molecular weight of 248.3 g/mol, and it has a melting point of 233℃. 3-DPA is a versatile compound, and it has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions. It has been used in the synthesis of many biologically active compounds and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

DPAAP has been studied for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, such as DNA replication and repair. While more studies are needed, DPAAP shows promise as a novel candidate for cancer therapy .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. DPAAP has demonstrated anti-inflammatory effects by modulating inflammatory mediators and suppressing pro-inflammatory cytokines. Its ability to attenuate inflammation suggests potential therapeutic applications .

Neuroprotective Effects

Researchers have investigated DPAAP’s impact on neuronal health. It appears to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By preserving neuronal function, DPAAP may offer neuroprotective benefits .

Antimicrobial Activity

DPAAP exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It disrupts microbial membranes and inhibits growth, making it a potential candidate for novel antimicrobial agents. Further studies are needed to explore its efficacy and safety .

Analgesic Potential

Preliminary investigations suggest that DPAAP may have analgesic (pain-relieving) effects. It modulates pain pathways, possibly through interactions with neurotransmitter receptors. While more research is required, DPAAP’s analgesic properties are intriguing .

Metabolic Disorders

DPAAP has been explored in the context of metabolic disorders, such as diabetes and obesity. It may influence glucose metabolism and lipid homeostasis. Researchers are investigating whether DPAAP could serve as a therapeutic agent for managing metabolic dysregulation .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(2,2-diphenylacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15(20)11-12-18-17(21)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAMONAOZBQJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Diphenylacetylaminopropionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![1-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2390802.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2390806.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)

![2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2390813.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)

![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)